5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine

Catalog No.
S16159522
CAS No.
M.F
C12H18BrN3O
M. Wt
300.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine

Product Name

5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine

IUPAC Name

5-bromo-2-(3-propoxypiperidin-1-yl)pyrimidine

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C12H18BrN3O/c1-2-6-17-11-4-3-5-16(9-11)12-14-7-10(13)8-15-12/h7-8,11H,2-6,9H2,1H3

InChI Key

ULJZGOYDJUYWQV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCN(C1)C2=NC=C(C=N2)Br

5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a bromine atom and a propoxy group linked to a piperidine moiety. This structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups that can interact with biological targets.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction: The piperidine ring can be oxidized to generate N-oxides or reduced to yield secondary amines.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, which are useful for constructing more complex organic molecules.

The biological activity of 5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine is linked to its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine portion is known for its ability to modulate receptor activity, which may influence various physiological processes. The presence of the bromine atom and the pyrimidine ring enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

The synthesis of 5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine typically involves a multi-step process:

  • Bromination: Starting with 2-hydroxypyridine, bromination occurs to form 5-bromo-2-hydroxypyridine.
  • Nucleophilic Substitution: The brominated intermediate is then reacted with 3-chloropropylpiperidine in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to yield the final product.
  • Optimization for Industrial Production: For large-scale production, reaction conditions are optimized to ensure high yield and purity while implementing safety measures for handling reactive intermediates .

5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery aimed at targeting specific receptors or enzymes.
  • Chemical Research: The compound can be used in synthetic chemistry for creating more complex molecules through various coupling reactions.

Studies on the interactions of 5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine with biological targets are crucial for understanding its pharmacodynamics. Preliminary investigations suggest that it may interact with neurotransmitter receptors and other proteins involved in signaling pathways, warranting further research into its therapeutic potential and mechanism of action.

Several compounds share structural similarities with 5-Bromo-2-(3-propoxypiperidin-1-yl)pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-(3-piperidin-1-yl) pyrimidineSimilar pyrimidine coreLacks propoxy group; may have different biological activity
5-Fluoro-2-(3-propoxypiperidin-1-yl)pyrimidineFluorine substitution instead of brominePotentially different receptor binding profiles
5-Chloro-2-(3-propoxypiperidin-1-yl)pyrimidineChlorine instead of bromineMay exhibit different reactivity patterns

These comparisons illustrate how variations in substituents can influence the chemical behavior and biological activity of similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

299.06332 g/mol

Monoisotopic Mass

299.06332 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

Explore Compound Types